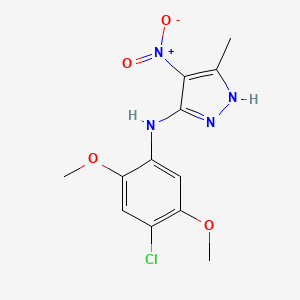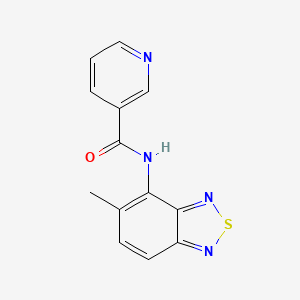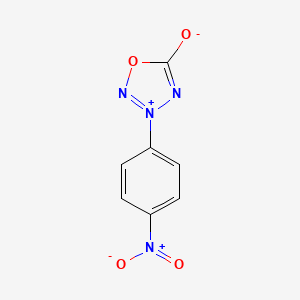![molecular formula C14H15ClN2O2 B11108990 1-[3-(4-Chlorophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-en-1-yl]ethanone CAS No. 489416-41-3](/img/structure/B11108990.png)
1-[3-(4-Chlorophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-en-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(4-Chlorophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-en-1-yl]ethanone is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of the chlorophenyl group and the oxa-diazaspiro moiety makes this compound particularly interesting for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-Chlorophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-en-1-yl]ethanone typically involves the reaction of chalcones with hydrazine hydrate under specific conditions. The reaction is often catalyzed by metal catalysts or other reagents to facilitate the formation of the spiro compound. For instance, chalcones can be reacted with hydrazine hydrate in the presence of a catalyst like vitamin B1 to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve more scalable and efficient processes. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as eco-friendly solvents and catalysts, is also becoming more prevalent in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-Chlorophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-en-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
1-[3-(4-Chlorophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-en-1-yl]ethanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(4-Chlorophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-en-1-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1-[2-(2-Chlorophenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3-(2H)-yl]ethanone: Known for its chemotherapeutic and cytotoxic action.
3-(4-Chlorophenyl)-[1,2,3]oxadiazol-3-ium-5-olate: Studied for its anticancer activity.
Uniqueness
1-[3-(4-Chlorophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-en-1-yl]ethanone is unique due to its spiro structure, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
489416-41-3 |
|---|---|
Molecular Formula |
C14H15ClN2O2 |
Molecular Weight |
278.73 g/mol |
IUPAC Name |
1-[2-(4-chlorophenyl)-1-oxa-3,4-diazaspiro[4.4]non-2-en-4-yl]ethanone |
InChI |
InChI=1S/C14H15ClN2O2/c1-10(18)17-14(8-2-3-9-14)19-13(16-17)11-4-6-12(15)7-5-11/h4-7H,2-3,8-9H2,1H3 |
InChI Key |
ULPJMEIMKJVODV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2(CCCC2)OC(=N1)C3=CC=C(C=C3)Cl |
solubility |
6.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(biphenyl-4-yloxy)propanehydrazide](/img/structure/B11108923.png)
![Methyl 2-{benzyl[(4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B11108928.png)
![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide](/img/structure/B11108930.png)
![(5E,5'E)-5,5'-[benzene-1,4-diyldi(E)methylylidene]bis(1,3-thiazolidine-2,4-dione)](/img/structure/B11108934.png)
![2,2'-{biphenyl-4,4'-diylbis[nitrilo(E)methylylidene(2-methoxybenzene-4,1-diyl)oxy]}bis[1-(morpholin-4-yl)ethanone]](/img/structure/B11108942.png)
![2-(4-Methoxybenzamido)-N-{1-[2-(4-methoxyphenyl)acetohydrazido]-3-methyl-1-oxobutan-2-YL}benzamide](/img/structure/B11108963.png)
![1,5-diphenyl-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B11108964.png)
boron](/img/structure/B11108968.png)


![2-[5-(2-cyanophenyl)-2H-tetrazol-2-yl]-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B11108981.png)
![(2Z)-5-amino-7-(furan-2-yl)-2-(furan-2-ylmethylidene)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile](/img/structure/B11108983.png)
![3-{[(4-Methylphenyl)sulfonyl]amino}propyl [3,5-bis(methylsulfanyl)-1,2-thiazol-4-yl]carbamate](/img/structure/B11108989.png)
